molecular formula C10H10S2 B172104 5,5'-Dimethyl-2,2'-bithiophene CAS No. 16303-58-5

5,5'-Dimethyl-2,2'-bithiophene

Cat. No.: B172104
CAS No.: 16303-58-5
M. Wt: 194.3 g/mol
InChI Key: DKHDQTBBXQMFPP-UHFFFAOYSA-N
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Description

5,5’-Dimethyl-2,2’-bithiophene: is an organic compound with the molecular formula C10H10S2. It is a derivative of bithiophene, where two thiophene rings are connected at the 2-position and each ring has a methyl group at the 5-position. This compound is known for its yellow to light brown crystalline appearance and has a melting point of 65°C to 68°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bithiophene typically involves the coupling of two thiophene rings. One common method is the Stille coupling reaction, which involves the reaction of 5-bromo-2-methylthiophene with 5-methyl-2-trimethylstannylthiophene in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for 5,5’-Dimethyl-2,2’-bithiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dimethyl-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiophene rings into dihydrothiophenes. Lithium aluminum hydride is a typical reducing agent used for this purpose.

    Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the thiophene rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of 5,5’-Dimethyl-2,2’-bithiophene.

Scientific Research Applications

Chemistry: 5,5’-Dimethyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. It is particularly valuable in the development of organic semiconductors and light-emitting diodes .

Biology and Medicine:

Industry: In the industrial sector, 5,5’-Dimethyl-2,2’-bithiophene is used in the production of materials for organic photovoltaics and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 5,5’-Dimethyl-2,2’-bithiophene in its various applications is primarily related to its electronic properties. The compound can participate in π-π stacking interactions, which are crucial for the formation of conductive pathways in organic semiconductors. Additionally, the presence of methyl groups at the 5-positions enhances the compound’s stability and solubility, making it more suitable for use in solution-processable devices .

Comparison with Similar Compounds

Uniqueness: 5,5’-Dimethyl-2,2’-bithiophene is unique due to the presence of methyl groups at the 5-positions, which enhance its stability and solubility. These properties make it particularly valuable in the synthesis of conjugated polymers and small molecules for organic electronics, where stability and processability are crucial .

Properties

IUPAC Name

2-methyl-5-(5-methylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S2/c1-7-3-5-9(11-7)10-6-4-8(2)12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHDQTBBXQMFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300993
Record name 5,5'-dimethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16303-58-5
Record name 16303-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-dimethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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